

3-Bromotoluene: A Versatile Building Block in the Synthesis of Advanced Agrochemicals

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Compound of Interest		
Compound Name:	3-Bromotoluene	
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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction: **3-Bromotoluene**, a substituted aromatic hydrocarbon, serves as a crucial starting material and intermediate in the synthesis of a variety of agrochemicals, including insecticides, herbicides, and fungicides.[1][2] Its chemical structure allows for versatile functionalization, making it a valuable component in the construction of complex active ingredients. This document provides a detailed overview of the application of **3-bromotoluene** in the synthesis of the commercially significant insecticide, Chlorantraniliprole, complete with experimental protocols and a summary of its mode of action.

Physicochemical Properties of 3-Bromotoluene

A clear understanding of the physical and chemical properties of **3-bromotoluene** is essential for its safe handling and effective use in synthesis.



Property	Value	Reference
Molecular Formula	C ₇ H ₇ Br	[3][4][5]
Molecular Weight	171.03 g/mol	[3][4][5]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	183.7 °C	[6]
Melting Point	-40 °C	[6]
Density	1.41 g/mL at 25 °C	[6]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol, ether, and benzene.	[7]
CAS Number	591-17-3	[3][8]

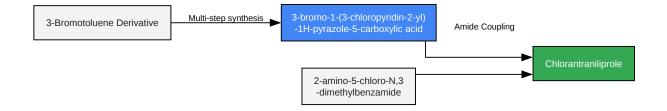
Application in Agrochemical Synthesis: The Case of Chlorantraniliprole

3-Bromotoluene is a key precursor for the synthesis of the insecticide Chlorantraniliprole.[1] The synthetic route involves the formation of a critical intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This intermediate is then coupled with another aromatic amine to yield the final product.

Synthetic Pathway Overview

The overall synthetic strategy for Chlorantraniliprole from a **3-bromotoluene**-derived precursor is depicted below. The synthesis commences with the formation of the pyrazole carboxylic acid intermediate, which is then activated and reacted with an anthranilamide derivative.





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Caption: Synthetic pathway for Chlorantraniliprole.

Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive guide for the synthesis of Chlorantraniliprole.

Protocol 1: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

This protocol outlines a potential route to the key pyrazole intermediate. Direct synthesis from **3-bromotoluene** requires multiple steps which are consolidated here for clarity.

Materials:

- 3-aminocrotononitrile
- Hydrazine hydrate
- Cuprous bromide
- · Sodium nitrite
- · Concentrated hydrobromic acid
- 2,3-dichloropyridine
- Potassium carbonate
- Various organic solvents (e.g., THF, toluene)



Procedure:

- Cyclization: React 3-aminocrotononitrile with hydrazine hydrate to form 3-amino-5methylpyrazole.[9]
- Bromination: The resulting 3-amino-5-methylpyrazole undergoes a bromination reaction, followed by diazotization and reduction to yield 3-bromo-5-methylpyrazole. A mixture of the pyrazole, concentrated hydrobromic acid, and cuprous bromide is heated, and an aqueous solution of sodium nitrite is added slowly.[9]
- Oxidation: The methyl group of 3-bromo-5-methylpyrazole is oxidized to a carboxylic acid to form 5-bromo-1H-pyrazole-3-carboxylic acid.
- Condensation: The pyrazole carboxylic acid is then condensed with 2,3-dichloropyridine in the presence of a base like potassium carbonate to yield 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.[4]

Protocol 2: Synthesis of Chlorantraniliprole

This protocol describes the final amide coupling step to produce Chlorantraniliprole.

Materials:

- 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
- 2-amino-5-chloro-N,3-dimethylbenzamide
- Methanesulfonyl chloride
- 3-picoline (or other suitable base)
- Propionitrile (or other suitable solvent)

Procedure:

Reaction Setup: To a mixture of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (20.0 mmol) and 2-amino-5-chloro-N,3-dimethylbenzamide (21.0 mmol) in propionitrile (18 mL), add 3-picoline (52 mmol).[2]



- Activation: Cool the mixture to -5 °C and add methanesulfonyl chloride (24 mmol) dropwise,
 maintaining the temperature between -5 to 0 °C.[2]
- Reaction: Stir the mixture for 1 hour at 0 to 5 °C, and then for 3 hours at room temperature.
 [2]
- Workup: Add water (9 mL) dropwise and stir for 1 hour at room temperature.
- Isolation: Filter the mixture. Wash the solid residue with a 3:1 propionitrile-water solution, followed by propionitrile.[2]
- Drying: Dry the resulting solid under a stream of nitrogen to obtain Chlorantraniliprole.[2]

Quantitative Data:

Reaction Step	Reactants	Product	Yield	Reference
Amide Coupling	3-bromo-1-(3- chloropyridin-2- yl)-1H-pyrazole- 5-carboxylic acid, 2-amino-5- chloro-N,3- dimethylbenzami de	Chlorantraniliprol e	97.0% (uncorrected)	[2]
Amidation	N-methyl-3- methyl-2-amino- 5-chloro- benzamide, EDCI	Chlorantraniliprol e	91.5%	[9]

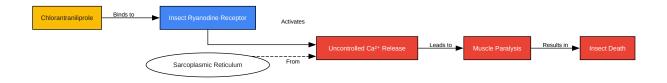
Mode of Action of Chlorantraniliprole

Chlorantraniliprole is a potent insecticide that acts by selectively targeting the ryanodine receptors in insects.[9][10]

Signaling Pathway



The binding of Chlorantraniliprole to the insect ryanodine receptor leads to an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells. This disruption of calcium homeostasis results in muscle paralysis and ultimately, the death of the insect.[10]



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Caption: Mode of action of Chlorantraniliprole.

Spectroscopic Data for Chlorantraniliprole

The identity and purity of the synthesized Chlorantraniliprole can be confirmed using various spectroscopic techniques.

Spectroscopy	Key Observations	Reference
¹ H NMR	The ¹ H NMR spectrum shows the characteristic proton signals for the aromatic and methyl groups of Chlorantraniliprole.	[1][2]
IR	The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, and C-Br bonds.	[1]
Mass Spec (LC-MS/MS)	Mass spectrometry confirms the molecular weight of Chlorantraniliprole.	[1]



¹H NMR (DMSO-d₆): δ 10.30 (s, 1H), 8.50 (dd, J = 4.8, 1.3 Hz, 1H), 8.17 (d, J = 8.0, 1.5 Hz, 1H), 7.77 (s, 1H), 7.61 (dd, J = 8.0, 4.5 Hz, 1H), 7.51 (s, 1H), 7.47 (d, J = 2.0 Hz, 1H), 7.40 (d, J = 2.0 Hz, 1H), 7.37 (s, 1H), 2.14 (s, 3H).

Conclusion

3-Bromotoluene is a valuable and versatile building block in the agrochemical industry. Its application in the synthesis of Chlorantraniliprole highlights its importance in creating highly effective and selective insecticides. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the development of new and improved crop protection solutions. The unique mode of action of Chlorantraniliprole, targeting insect-specific receptors, underscores the potential for designing environmentally safer pesticides.

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